6-Bromo-5-hydroxyisoindolin-1-one

Description

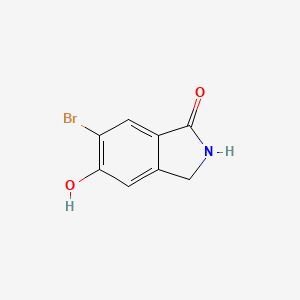

6-Bromo-5-hydroxyisoindolin-1-one (CAS: 1373223-17-6) is a brominated isoindolinone derivative with the molecular formula C₈H₆BrNO₂ and a molecular weight of 228.04 g/mol . Its structure features a bicyclic isoindolinone core, a lactam ring, with a bromine atom at position 6 and a hydroxyl group at position 5 (Figure 1).

The bromine atom enhances electrophilic reactivity, while the hydroxyl group contributes to hydrogen-bonding interactions, affecting solubility and target binding .

Properties

IUPAC Name |

6-bromo-5-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-2-5-4(1-7(6)11)3-10-8(5)12/h1-2,11H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPUWVLNCZHMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401242419 | |

| Record name | 6-Bromo-2,3-dihydro-5-hydroxy-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-17-6 | |

| Record name | 6-Bromo-2,3-dihydro-5-hydroxy-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dihydro-5-hydroxy-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Ultrasonic-Assisted Synthesis: One method involves the ultrasonic-assisted synthesis of isoindolin-1-one derivatives. This method is efficient and yields high purity products.

Condensation Reactions: Another common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold.

Industrial Production Methods: Industrial production methods for 6-Bromo-5-hydroxyisoindolin-1-one are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 6-Bromo-5-hydroxyisoindolin-1-one can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoindolinones.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-5-hydroxyisoindolin-1-one has shown promise in pharmaceutical development due to its biological activity. Preliminary studies suggest potential interactions with:

- Cancer Pathways : Investigations into its ability to inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth.

- Antimicrobial Activity : Research indicates potential efficacy against various microbial strains, suggesting a role in developing new antibiotics.

Organic Synthesis

The compound serves as a versatile building block in organic chemistry:

- Reagent in Chemical Reactions : It can participate in nucleophilic substitution reactions, oxidation, and reduction processes, leading to the formation of diverse derivatives.

- Intermediate for Complex Molecules : Used in synthesizing more complex structures relevant to both academic research and industrial applications.

Material Science

With its unique chemical properties, this compound may have applications in developing new materials:

- Polymer Chemistry : Potential use as a monomer or additive in polymer formulations to enhance material properties.

- Nanotechnology : Investigated for its role in creating nanostructures with specific functionalities.

Case Study 1: Anticancer Activity

Research conducted on the interaction of this compound with cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism appears to involve apoptosis induction through caspase activation pathways.

Case Study 2: Antimicrobial Properties

In vitro studies revealed that this compound exhibits bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of 6-Bromo-5-hydroxyisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the bromine atom play crucial roles in binding to these targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Structural and Positional Differences

- Core Structure: The target compound and 5-bromo-7-fluoroisoindolin-1-one share the isoindolinone core, while 5-bromo-6-methoxyisoquinoline features an isoquinoline ring. The latter’s fused benzene-pyridine system confers distinct electronic properties compared to isoindolinone’s lactam ring . 6-Bromo-N-propionyltryptamine () is a tryptamine derivative with a brominated indole moiety, differing significantly in backbone structure and functional groups .

- Substituent Effects: Positional Isomerism: Moving the bromine from C5 (5-bromoisoindolin-1-one) to C6 in the target compound alters steric and electronic interactions. For example, C6 bromination may hinder rotational freedom in the isoindolinone ring compared to C5 substitution . Hydroxyl vs. This could enhance aqueous solubility but reduce membrane permeability .

Physicochemical and Spectroscopic Insights

- Molecular Weight and Solubility: The target compound (228.04 g/mol) is lighter than 5-bromo-6-methoxyisoquinoline (238.08 g/mol) but heavier than 5-bromoisoindolin-1-one (212.04 g/mol). Higher molecular weight in methoxy-substituted analogs may correlate with lower solubility . The hydroxyl group in this compound likely improves water solubility compared to non-polar substituents like fluorine or methoxy .

- Similar patterns are expected for this compound, with additional downfield shifts for the hydroxyl proton.

Biological Activity

6-Bromo-5-hydroxyisoindolin-1-one is a compound that belongs to the isoindolinone class, characterized by a bromine atom at the sixth position and a hydroxyl group at the fifth position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C_9H_8BrNO, with a molecular weight of approximately 228.04 g/mol.

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and oxidation processes. These reactions can modify the compound's functional groups, potentially enhancing its biological activity. The compound's reactivity profile includes:

- Nucleophilic Substitution : The bromine atom can be substituted by various nucleophiles, leading to derivatives with altered biological properties.

- Oxidation and Reduction : These processes can introduce additional functional groups or modify existing ones, impacting the compound's mechanism of action.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism behind this activity may involve interaction with bacterial enzymes or cell membranes, disrupting essential cellular processes.

Anticancer Properties

The anticancer potential of this compound has garnered attention due to its ability to modulate pathways associated with cancer cell proliferation and survival. In vitro studies have indicated that the compound may induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways.

A case study highlighted its effectiveness against breast cancer cell lines, where it showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.

The mechanism of action for this compound is still under investigation. However, it is believed to involve:

- Enzyme Inhibition : The compound may bind to specific enzymes involved in cancer metabolism or microbial resistance mechanisms.

- Receptor Modulation : Interaction with receptors that regulate cell growth and apoptosis could explain its anticancer effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methoxyisoindolinone | Lacks bromine | Moderate antimicrobial activity |

| 6-Bromoisoindolinone | Lacks hydroxyl group | Limited anticancer activity |

| 5-Hydroxyisoindolinone | Lacks bromine | Anticancer activity noted |

This table illustrates how variations in molecular structure can influence biological activity.

Future Directions and Research Findings

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological properties.

- Combination Therapies : Exploring synergistic effects when combined with other therapeutic agents for enhanced efficacy against resistant strains or cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.